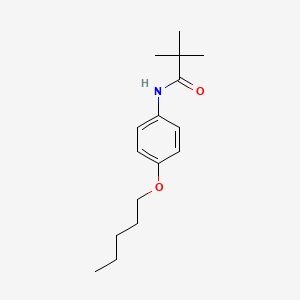

N-(4-(pentyloxy)phenyl)pivalamide

Beschreibung

N-(4-(Pentyloxy)phenyl)pivalamide is a pivalamide derivative characterized by a pentyloxy (-O-C₅H₁₁) substituent at the para position of the phenyl ring and a pivaloyl group (2,2-dimethylpropanamide) attached to the nitrogen atom.

Eigenschaften

IUPAC Name |

2,2-dimethyl-N-(4-pentoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-5-6-7-12-19-14-10-8-13(9-11-14)17-15(18)16(2,3)4/h8-11H,5-7,12H2,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHOXDMKEHZWCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)NC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of N-(4-(pentyloxy)phenyl)pivalamide typically involves the reaction of pivaloyl chloride with 4-(pentyloxy)aniline in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The product is then purified through recrystallization or column chromatography .

Analyse Chemischer Reaktionen

N-(4-(pentyloxy)phenyl)pivalamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide nitrogen, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase and butyrylcholinesterase, making it a candidate for research in neurodegenerative diseases.

Medicine: Its potential therapeutic applications are being explored, particularly in the development of drugs for treating neurological disorders.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of N-(4-(pentyloxy)phenyl)pivalamide involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can have therapeutic effects in conditions like Alzheimer’s disease .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following table compares N-(4-(pentyloxy)phenyl)pivalamide with structurally similar compounds, focusing on substituent effects, synthesis, and observed properties:

Key Observations:

Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but reduce solubility .

Biological Activity: N-(4-((4-Fluoro-1H-benzotriazol-1-yl)methyl)phenyl)pivalamide demonstrates antiviral activity, suggesting that para-substituted bulky groups can confer bioactivity .

Synthetic Flexibility :

- Pivalamide derivatives are amenable to diverse reactions, including bromination (), Mannich reactions (), and nucleophilic substitutions.

Biologische Aktivität

N-(4-(pentyloxy)phenyl)pivalamide is a compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This article synthesizes available research findings, including case studies and detailed analyses, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

N-(4-(pentyloxy)phenyl)pivalamide is characterized by the presence of a pentyloxy group attached to a phenyl ring, along with a pivalamide functional group. This unique structure influences its chemical reactivity and biological interactions.

The primary mechanism of action for N-(4-(pentyloxy)phenyl)pivalamide involves its inhibition of specific enzymes, notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By binding to the active sites of these enzymes, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease, where enhanced cholinergic signaling may offer therapeutic benefits .

Enzyme Inhibition Studies

Research has demonstrated that N-(4-(pentyloxy)phenyl)pivalamide exhibits significant inhibitory activity against AChE and BChE:

| Enzyme | Inhibition Percentage |

|---|---|

| Acetylcholinesterase (AChE) | 85% |

| Butyrylcholinesterase (BChE) | 85% |

| Urease | 73.8% |

| Alpha Amylase | 57.9% |

These findings indicate that the compound is a potent inhibitor of cholinesterases, which is crucial for developing treatments for conditions characterized by cholinergic dysfunction .

Case Studies

In a study focusing on the synthesis and biological evaluation of related compounds, N-(4-(pentyloxy)phenyl)pivalamide was shown to possess strong inhibitory properties against multiple enzyme targets. Molecular docking studies revealed binding energies indicative of strong interactions with AChE and BChE, suggesting that structural modifications could enhance its efficacy as an enzyme inhibitor .

Comparative Analysis with Similar Compounds

To understand the uniqueness of N-(4-(pentyloxy)phenyl)pivalamide, it can be compared with other compounds that share similar structural features:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| N-(4-acetylphenyl)carbamothioyl)pivalamide | Carbamothioyl group | Moderate enzyme inhibition |

| N-(4-methoxyphenyl)pivalamide | Methoxy group | Different reactivity and activity profile |

The presence of the pentyloxy group in N-(4-(pentyloxy)phenyl)pivalamide is believed to enhance its solubility and biological activity compared to its analogs .

Potential Therapeutic Applications

Given its significant inhibitory effects on cholinesterases, N-(4-(pentyloxy)phenyl)pivalamide holds promise for therapeutic applications in treating neurodegenerative diseases. Its ability to increase acetylcholine levels could potentially alleviate symptoms associated with Alzheimer's disease and other cognitive disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.